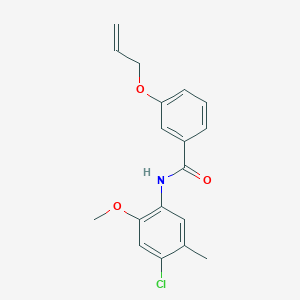![molecular formula C12H17NO2S B4410928 2-[2,6-dimethyl-4-(methylthio)phenoxy]-N-methylacetamide](/img/structure/B4410928.png)
2-[2,6-dimethyl-4-(methylthio)phenoxy]-N-methylacetamide
説明
2-[2,6-dimethyl-4-(methylthio)phenoxy]-N-methylacetamide, commonly known as DMMA, is a synthetic compound that has gained significant attention in the field of scientific research. DMMA belongs to the class of acetamides and has been extensively studied for its potential therapeutic applications. In
作用機序
The exact mechanism of action of DMMA is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. DMMA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and plays a role in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DMMA has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. DMMA has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. In addition, DMMA has been found to inhibit the expression of various genes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
DMMA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and has a long shelf life, making it suitable for long-term studies. However, DMMA also has some limitations. It is a relatively new compound, and its safety profile has not been fully established. Further studies are needed to determine its toxicity and potential side effects.
将来の方向性
There are several future directions for the research on DMMA. One potential application of DMMA is in the development of novel anticancer drugs. DMMA and its derivatives could be used as lead compounds for the development of more potent and selective anticancer agents. Another future direction is the investigation of the potential neuroprotective effects of DMMA. It has been suggested that DMMA could protect neurons from oxidative damage and inflammation, making it a potential therapeutic agent for neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of DMMA in humans, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, DMMA is a synthetic compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. DMMA has several advantages for lab experiments, but further studies are needed to determine its safety and potential side effects. There are several future directions for the research on DMMA, including its potential use as a lead compound for the development of novel anticancer drugs and its investigation as a potential neuroprotective agent.
科学的研究の応用
DMMA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DMMA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
特性
IUPAC Name |
2-(2,6-dimethyl-4-methylsulfanylphenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-5-10(16-4)6-9(2)12(8)15-7-11(14)13-3/h5-6H,7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEZHVOJYCIDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4410862.png)
![4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410885.png)
![3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410893.png)

![ethyl 3-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B4410897.png)
![N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4410900.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4410902.png)
![{4-[(4-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4410904.png)
![N-cyclohexyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410915.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4410921.png)
![N-(4-methylbenzyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B4410922.png)
![2-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410938.png)
![2-methoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4410943.png)
